molecular formula C12H10BrN B8167444 3-(3-Bromo-2-methyl-phenyl)-pyridine

3-(3-Bromo-2-methyl-phenyl)-pyridine

Cat. No.: B8167444
M. Wt: 248.12 g/mol
InChI Key: OVKDUCRXWIMYCR-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methyl-phenyl)-pyridine is a valuable aromatic heterocyclic building block in organic synthesis and pharmaceutical research. This compound features a pyridine ring connected to a brominated and methylated benzene ring, making it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. The bromine atom serves as an excellent leaving group for forming new carbon-carbon bonds, while the methyl group can influence the compound's electron distribution and steric properties. Researchers utilize this and similar structures in the development of active pharmaceutical ingredients (APIs), ligands for catalysis, and advanced materials. The compound must be handled by trained personnel in a laboratory setting. It is offered with a guaranteed purity of 95% or higher (as determined by HPLC). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-bromo-2-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c1-9-11(5-2-6-12(9)13)10-4-3-7-14-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDUCRXWIMYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 5 (Ki = 2.3 μM)

  • Structure: Pyridine core with a 3-(piperidin-4-ylmethoxy) substituent and additional phenyl/cyanophenyl groups at the 5- and 6-positions.
  • Activity : Demonstrates competitive inhibition of LSD1 with a Ki of 2.3 μM. Enzyme kinetics and molecular docking studies reveal interactions with LSD1’s substrate-binding pocket, particularly through hydrophobic and electrostatic interactions .
  • Comparison: The target compound lacks the piperidine-methoxy group but shares a substituted phenyl moiety.

Compound 13 (Ki = 220 nM)

  • Structure : Pyridine with a 4-fluorophenyl group at the 6-position and a piperidine-methoxy group at the 3-position.
  • Activity : ~10-fold more potent than Compound 5, attributed to the electron-withdrawing fluorine atom enhancing binding interactions .
  • Comparison : The target compound’s bromine atom (also electron-withdrawing) at the 3-phenyl position may mimic this effect, though its placement on the phenyl ring rather than the pyridine could alter binding specificity.

Compound 17 (Ki = 540 nM)

  • Structure: Pyridine with a 4-cyanophenyl group at the 5-position and a piperidine-methoxy group at the 3-position.
  • Activity: Competitive inhibition of LSD1, with molecular docking showing interactions between the cyanophenyl group and LSD1’s hydrophobic pockets .
  • Comparison: The target compound’s bromine and methyl groups may occupy similar hydrophobic regions, but the absence of a cyanophenyl group could reduce potency.

Brominated Pyridine Analogs

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine (CAS 1010422-53-3)

  • Structure : Pyridine with bromo (3-position), methyl (2-position), and trifluoromethyl (6-position) groups.
  • Applications : Used in agrochemical and pharmaceutical synthesis. The trifluoromethyl group enhances metabolic stability and bioavailability .
  • Comparison : The target compound’s methyl and bromo substituents on a phenyl ring (vs. directly on pyridine) may reduce steric hindrance, improving synthetic accessibility.

5-Bromo-3-Methoxypyridine (CAS 50720-12-2)

  • Structure : Pyridine with bromine at the 5-position and methoxy at the 3-position.
  • Applications : Intermediate in synthesizing kinase inhibitors and antiviral agents. The methoxy group improves solubility .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Bromine and fluorine atoms enhance inhibitory activity by promoting halogen bonding and stabilizing enzyme-inhibitor complexes .
  • Hydrophobic Substituents: Methyl and cyanophenyl groups improve binding to hydrophobic pockets in targets like LSD1 .
  • Positional Effects : Substituents at the 3- and 5-positions of pyridine derivatives are critical for potency, as seen in Compounds 5 and 13 .

Data Tables

Table 1. Comparative Analysis of Key Pyridine Derivatives

Compound Structure Features Target Enzyme Ki/IC₅₀ Selectivity Over MAO Reference
This compound Pyridine + 3-bromo-2-methyl-phenyl N/A* N/A N/A N/A
Compound 5 3-(Piperidin-4-ylmethoxy)-pyridine LSD1 2.3 μM >160-fold
Compound 13 6-(4-Fluorophenyl)-pyridine LSD1 220 nM >150-fold
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine Bromo + methyl + trifluoromethyl N/A N/A N/A

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 3-(2-methyl-phenyl)-pyridine is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), at elevated temperatures (100–120°C).

  • Mechanism : AlCl₃ polarizes Br₂, generating Br⁺ electrophiles that attack the electron-rich aromatic ring. The methyl group at the ortho position directs bromination to the meta site via steric and electronic effects.

  • Yield : Reported yields range from 12% to 35%, with lower yields attributed to competing side reactions such as di-bromination or oxidation of the methyl group.

Example Protocol

  • Dissolve 3-(2-methyl-phenyl)-pyridine (10 mmol) in anhydrous dichloromethane.

  • Add AlCl₃ (12 mmol) and bromine (12 mmol) dropwise under nitrogen.

  • Reflux at 100°C for 2 hours, then quench with ice water.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Challenges :

  • Regioselectivity control is critical; trace impurities from over-bromination necessitate rigorous purification.

  • The pyridine ring’s electron-withdrawing nature reduces reactivity, requiring excess Br₂.

Cross-Coupling Strategies: Suzuki-Miyaura and Ullmann Reactions

Cross-coupling reactions enable modular assembly of the biphenyl framework. The Suzuki-Miyaura reaction is particularly advantageous for connecting halogenated pyridine and aryl boronic acid precursors.

Suzuki-Miyaura Coupling

  • Components :

    • Pyridine Halide : 3-Bromo-pyridine.

    • Boronic Acid : 3-Bromo-2-methyl-phenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a tetrahydrofuran/water mixture.

  • Conditions : 80–100°C for 12–24 hours under inert atmosphere.

  • Yield : 45–60%, limited by boronic acid stability and homo-coupling byproducts.

Optimization Insights :

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

  • Use of Buchwald-Hartwig ligands (e.g., XPhos) enhances catalytic efficiency.

Ullmann Coupling

  • Components :

    • 3-Iodo-pyridine and 3-bromo-2-methyl-phenyl iodide.

  • Catalyst : CuI with 1,10-phenanthroline in dimethylformamide (DMF).

  • Conditions : 120°C for 24–48 hours.

  • Yield : 30–40%, constrained by iodide availability and copper-mediated side reactions.

Multi-Step Synthesis from Halogenated Precursors

A convergent synthesis route involves independent preparation of the pyridine and phenyl fragments, followed by coupling.

Step 1: Synthesis of 3-Bromo-2-methyl-phenyl Intermediate

  • Bromination of 2-methylphenol :

    • Treat 2-methylphenol with Br₂ in NaOH at 10–15°C to yield 3-bromo-2-methylphenol.

    • Methylation : React with methyl iodide (CH₃I) in methanol/DMF to form 3-bromo-2-methylanisole, followed by demethylation using BBr₃.

Step 2: Pyridine Ring Formation

  • Hantzsch Pyridine Synthesis :

    • Condense ethyl acetoacetate, ammonium acetate, and formaldehyde to generate dihydropyridine, followed by oxidation to pyridine.

  • Chichibabin Reaction :

    • React acetylene derivatives with ammonia under high pressure.

Step 3: Coupling via Nucleophilic Aromatic Substitution

  • Combine the halogenated phenyl intermediate with lithiated pyridine at −78°C, followed by quenching with NH₄Cl.

Reductive Amination and Condensation Approaches

Condensation with Enamines

  • React 3-bromo-2-methylbenzaldehyde with enamine derivatives of pyridine under acidic conditions (e.g., HCl/EtOH).

  • Yield : ~50%, with challenges in isolating the imine intermediate.

Reductive Amination

  • Treat 3-bromo-2-methylbenzaldehyde with pyridine-3-amine and NaBH₃CN in methanol.

  • Limitation : Low regioselectivity for the desired product.

Comparative Analysis of Methods

MethodYield (%)AdvantagesDisadvantages
Direct Bromination12–35Simplicity, minimal stepsLow yield, purification challenges
Suzuki-Miyaura Coupling45–60High modularity, scalabilityCostly catalysts, boronic acid stability
Ullmann Coupling30–40Avoids precious metalsLong reaction times, modest yields
Multi-Step Synthesis40–55Flexibility in intermediate designLabor-intensive, multiple purifications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Bromo-2-methyl-phenyl)-pyridine to achieve high regioselectivity?

  • Methodology : Begin with bromination of 2-methylphenyl precursors using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane. Monitor regioselectivity via HPLC or GC-MS to optimize substituent positioning. For pyridine ring formation, employ cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Approach :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm aromatic proton environments and bromine-induced deshielding.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns (Br signature: ~1:1 ratio for M and M+2 peaks).
  • IR Spectroscopy : Identify C-Br stretches (~550–600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
    Cross-reference with computational simulations (DFT) for electronic structure validation .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Protocol : Conduct in vitro antimicrobial screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). For cytotoxicity, use MTT assays on human cell lines (e.g., HEK-293). Include positive controls (e.g., ciprofloxacin) and solvent blanks to validate results. Structure-activity relationship (SAR) studies can guide modifications to enhance activity .

Advanced Research Questions

Q. How can contradictory data on reaction yields in the synthesis of this compound be resolved?

  • Analysis : Investigate variables such as catalyst purity (e.g., Pd catalyst ligand degradation), solvent anhydrous conditions, and oxygen sensitivity. Use Design of Experiments (DoE) to statistically optimize parameters (temperature, stoichiometry). Compare batch vs. flow synthesis for reproducibility. Validate via kinetic studies (e.g., in situ FTIR) to track intermediate formation .

Q. What mechanistic insights explain the bromine substituent’s role in cross-coupling reactions?

  • Mechanistic Study : The bromine atom acts as a directing group and facilitates oxidative addition in palladium-catalyzed couplings. Use deuterium-labeling experiments to track bond formation pathways. Computational modeling (DFT) can elucidate transition states and electronic effects (e.g., Hammett parameters). Compare reactivity with chloro/iodo analogs to assess leaving-group efficiency .

Q. What computational tools predict the compound’s reactivity in catalytic systems?

  • Strategy :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .

Q. What challenges arise in crystallographic characterization, and how can they be mitigated?

  • Crystallography : Slow vapor diffusion (e.g., ether into dichloromethane) promotes single-crystal growth. Use synchrotron X-ray sources for high-resolution data collection. Refine structures with software like SHELXL, and validate using ORTEP-3 for thermal ellipsoid visualization. Address disorder in bromine/methyl groups via constrained refinement .

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